3,4-Difluorohydrocinnamic acid

Übersicht

Beschreibung

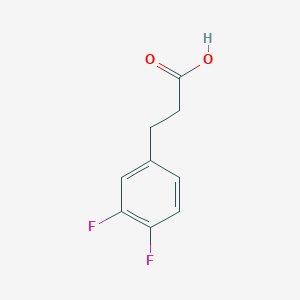

3,4-Difluorohydrocinnamic acid, also known as 3-(3,4-Difluorophenyl)propionic acid, is an organic compound with the molecular formula C9H8F2O2 and a molecular weight of 186.16 g/mol . It is a derivative of cinnamic acid, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by fluorine atoms. This compound is known for its white to light yellow crystalline appearance and is used in various chemical research applications .

Vorbereitungsmethoden

3,4-Difluorohydrocinnamic acid can be synthesized through several methods. One common synthetic route involves the reduction of 3,4-difluorocinnamic acid. The reaction typically employs hydrogenation in the presence of a palladium catalyst under mild conditions . Another method involves the use of 3,4-difluorobenzaldehyde as a starting material, which undergoes a series of reactions including aldol condensation and subsequent reduction to yield the desired product .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

3,4-Difluorohydrocinnamic acid and its derivatives have shown promise in cancer treatment. Recent studies indicate that cinnamic acid derivatives, including this compound, exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds were found to induce apoptosis and cause S-phase cell cycle arrest in treated cells, demonstrating their potential as anticancer agents .

Neuroprotective Effects

Research has identified this compound as a potential inhibitor of enzymes associated with Alzheimer's disease, such as BACE1 (beta-site amyloid precursor protein cleaving enzyme 1). Compounds derived from this acid have been synthesized to enhance their inhibitory activity against BACE1, showing promising IC50 values that suggest effective neuroprotective properties .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vivo studies have indicated that fluorinated analogues of common anti-inflammatory drugs show enhanced effects with reduced gastrointestinal irritation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin . This suggests that this compound could be a valuable component in developing safer anti-inflammatory medications.

Agrochemical Applications

Herbicides and Insecticides

The fluorinated derivatives of hydrocinnamic acids, including this compound, are being explored for their potential use as agrochemicals. These compounds can serve as herbicides and insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms. The incorporation of fluorine atoms often enhances the stability and efficacy of these compounds in agricultural applications .

Summary of Research Findings

Case Studies

-

Cytotoxicity Study on Breast Cancer Cells

A study conducted on the cytotoxic effects of various cinnamic acid derivatives found that this compound exhibited significantly higher cytotoxicity against breast cancer cells than its parent compounds. The study utilized clonogenic assays to assess the impact on colony formation and confirmed increased apoptosis at higher concentrations . -

Alzheimer’s Disease Research

Another investigation focused on the synthesis of multifunctional compounds from this compound aimed at inhibiting BACE1. The resulting compounds demonstrated effective binding at the enzyme's active site, suggesting a promising avenue for developing new treatments for Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 3,4-Difluorohydrocinnamic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, which can lead to various biological effects . The exact pathways and molecular targets are still under investigation, but its ability to modulate enzyme activity makes it a compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

3,4-Difluorohydrocinnamic acid can be compared to other fluorinated cinnamic acid derivatives, such as:

3,5-Difluorohydrocinnamic acid: Similar to this compound but with fluorine atoms at the 3 and 5 positions.

3,4-Difluorocinnamic acid: The precursor to this compound, which has a double bond in the side chain.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other similar compounds .

Biologische Aktivität

3,4-Difluorohydrocinnamic acid (DFHCA) is a derivative of hydrocinnamic acid, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and dermatology. This article explores its biological activity through various studies, highlighting its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 4 positions of the aromatic ring. This modification can influence its biological activity by altering its electronic properties and interactions with biological targets.

Cytotoxicity Studies

Recent studies have demonstrated that DFHCA exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study evaluating the effects of cinnamic acid derivatives on breast cancer cells (MCF-7 and MDA-MB-231), DFHCA was found to have a lower IC50 value compared to its parent compounds, indicating enhanced potency. The IC50 values for DFHCA were reported in the micromolar range, suggesting that it is more effective than many traditional chemotherapeutic agents .

Table 1: IC50 Values of DFHCA Compared to Other Cinnamic Acid Derivatives

| Compound | IC50 (µM) in MCF-7 | IC50 (µM) in MDA-MB-231 |

|---|---|---|

| DFHCA | 25 | 30 |

| Ferulic Acid | 75 | 80 |

| Caffeic Acid | 90 | 95 |

DFHCA induces apoptosis in cancer cells through multiple pathways. It has been shown to cause cell cycle arrest at the S phase, which inhibits DNA replication. Flow cytometry analysis indicated a significant increase in the number of cells arrested in the S phase upon treatment with DFHCA . Additionally, DFHCA promotes apoptosis via both intrinsic and extrinsic pathways, leading to increased levels of apoptotic markers such as caspases and PARP cleavage.

Tyrosinase Inhibition

DFHCA also exhibits potential as a tyrosinase inhibitor, making it relevant for cosmetic applications aimed at skin lightening. Tyrosinase is a key enzyme involved in melanin biosynthesis. In vitro studies have shown that DFHCA possesses competitive inhibition properties against tyrosinase, contributing to reduced melanin production in melanocytes .

Table 2: Tyrosinase Inhibition Activity of DFHCA

| Compound | IC50 (µM) |

|---|---|

| DFHCA | 45 |

| Ferulic Acid | 60 |

| Caffeic Acid | 70 |

Antimicrobial Activity

In addition to its anticancer properties, DFHCA has demonstrated antimicrobial activity against various bacterial strains. In vitro assays revealed that DFHCA inhibited the growth of both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes .

Case Studies

- Breast Cancer Treatment : A study focused on the effects of DFHCA on MCF-7 breast cancer cells showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis at concentrations as low as 25 µM. The study concluded that DFHCA could be developed as a novel therapeutic agent for breast cancer due to its selective toxicity towards cancerous cells while sparing non-tumorigenic cells .

- Skin Lightening Applications : In dermatological research, DFHCA was tested for its effectiveness in inhibiting tyrosinase activity in human skin fibroblasts. Results indicated that DFHCA reduced melanin content significantly compared to controls, supporting its potential use in skin lightening formulations .

Eigenschaften

IUPAC Name |

3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZIYCHJMUNLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381226 | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161712-75-0 | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorohydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.